1-(4-Fluorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the trifluoromethylpyridine group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the urea linkage: This final step involves the reaction of an amine with an isocyanate or carbodiimide to form the urea bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Biological Research: It can be used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)amine: Similar structure but with an amine group instead of a urea linkage.
1-(4-Fluorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(4-Fluorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is unique due to its combination of fluorine and trifluoromethyl groups, which confer distinct electronic properties and potential for high biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O/c18-12-2-4-13(5-3-12)23-16(26)24-14-7-8-25(10-14)15-6-1-11(9-22-15)17(19,20)21/h1-6,9,14H,7-8,10H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQFXLOJRJKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=C(C=C2)F)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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